7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is a clear colorless viscous liquid . It can be used to synthesize pharmaceutical compounds such as diuretics .
Synthesis Analysis
While specific synthesis methods for 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol were not found, related compounds such as diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro decane-3,4-dicarboxylate and 8-(CYCLOPROPYLIDENEMETHYL)-7,9-DIMETHYL-1,4-DIOXASPIRO[4.5]DECAN-8-OL have been synthesized and studied.Molecular Structure Analysis
The molecular formula of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is C10H18O3 . The compound has a molecular weight of 186.25 g/mol . The InChI string representation of the molecule is InChI=1S/C10H18O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h8,11H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is a clear colorless viscous liquid . It has a molecular weight of 186.25 g/mol , and its molecular formula is C10H18O3 . The compound has a topological polar surface area of 38.7 Ų .Scientific Research Applications
Synthetic Intermediate
1,4-Dioxaspiro[4.5]decan-8-one, a related compound, serves as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. It is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using selective deketalization in acidic solution, optimizing the reaction conditions for improved yield and reduced reaction time (Zhang Feng-bao, 2006).
Stereochemistry and Elimination Reactions
Research on simple spiroketals, including 1,6-dioxaspiro[4.5]decane, has contributed to understanding stereochemistry and elimination reactions. Bromination and subsequent dehydrobromination of these compounds have been explored, providing insights into synthesizing α-bromine-containing spiroketal metabolites like obtusin and neoobtusin (E. Lawson et al., 1993).
Pheromone Synthesis
The synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been achieved, starting from ethyl (S)-lactate and dimethyl (S)-malate. This work contributes to the field of pheromone synthesis and understanding insect communication (K. Mori & M. Ikunaka, 1984).
Enantiomerically Pure Compounds
A new approach for synthesizing enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes has been described. This method is significant for constructing complex spiroacetal systems, contributing to the development of new materials and pharmaceuticals (B. D. Schwartz et al., 2005).
Carbo(hetero)cyclospirobutanoic Lactones
Research on carbo(hetero)cyclospirobutanoic lactones has led to the synthesis of new derivatives, including 7,7-dimethyl-1,8-dioxaspiro[4.5]decan-3,4-dicarboxylic acids. These compounds have potential applications in various fields, including organic synthesis and material science (A. Kuroyan et al., 1995).
properties
IUPAC Name |
7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h8,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWPLAXPMWMSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC1O)OCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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